

BTX161 degradation kinetics and measurement

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Compound of Interest

Compound Name: BTX161

Cat. No.: B15543735

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BTX161 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for working with **BTX161**, a potent CK1 α degrader.

Frequently Asked Questions (FAQs)

Q1: What is **BTX161** and what is its mechanism of action?

A: **BTX161** is a thalidomide analog that functions as an effective degrader of Casein Kinase 1 alpha (CK1 α).^{[1][2]} It mediates the degradation of CK1 α in human Acute Myeloid Leukemia (AML) cells, leading to the activation of the DNA damage response (DDR) and the p53 pathway.^{[1][2]} Unlike some other inhibitors, **BTX161** has been shown to upregulate Wnt targets, including MYC.^[2]

Q2: How should I prepare a stock solution of **BTX161**?

A: **BTX161** stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve the appropriate mass of **BTX161** in DMSO. Store this stock solution under the recommended conditions.

Q3: What are the recommended storage conditions for **BTX161**?

A: The stability of your **BTX161** stock solution is critical for reproducible results. Based on supplier recommendations, the following storage conditions should be observed:

- -80°C: Stable for up to 6 months.
- -20°C: Stable for up to 1 month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: I'm having trouble dissolving **BTX161** for my in vivo experiment. What should I do?

A: If you observe precipitation or phase separation, gentle heating and/or sonication can help dissolve the compound. Several solvent formulations have been suggested for preparing **BTX161** for in vivo use, ensuring a clear solution is achieved. Please refer to the **BTX161** Properties and Formulation Data table below for specific solvent systems.

Q5: What concentrations of **BTX161** should I use for cell-based assays?

A: Effective concentrations can vary by cell line and experimental endpoint. In published studies using MV4-11 AML cells, concentrations between 10 μ M and 25 μ M have been used for treatment times ranging from 4 to 6.5 hours to observe effects on protein levels and gene expression. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Data & Parameters

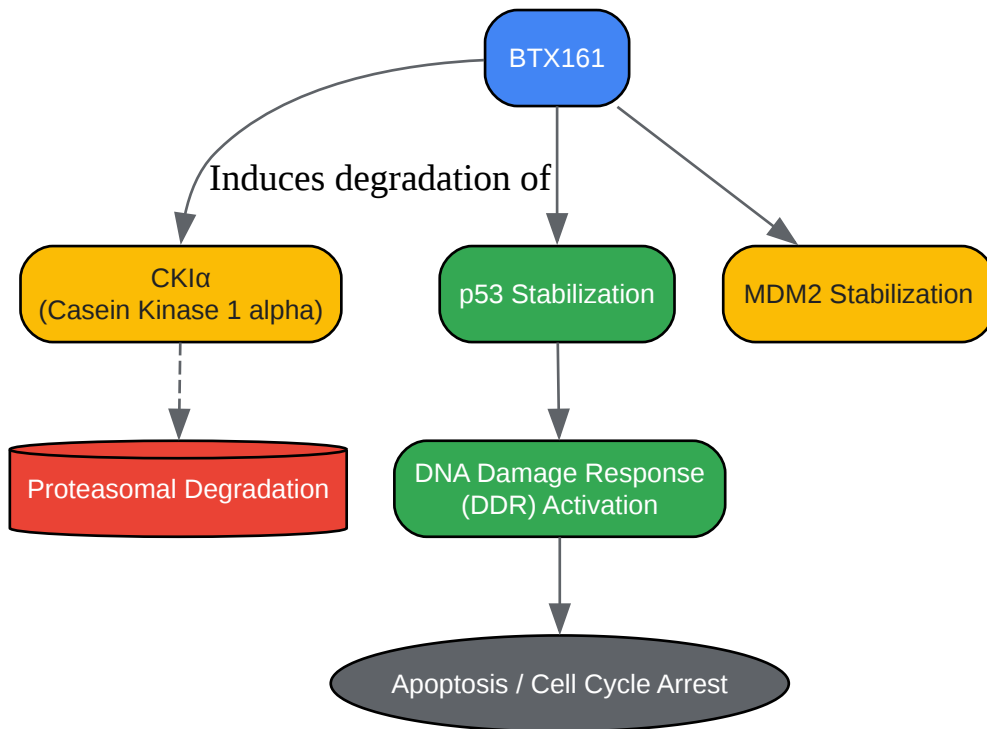
BTX161 Properties and Formulation Data

Parameter	Value	Source
Purity	99.20%	
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	
In Vitro Solubility	≥ 2.5 mg/mL (9.18 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	
	≥ 2.5 mg/mL (9.18 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline)	
	≥ 2.5 mg/mL (9.18 mM) in 10% DMSO + 90% Corn Oil	

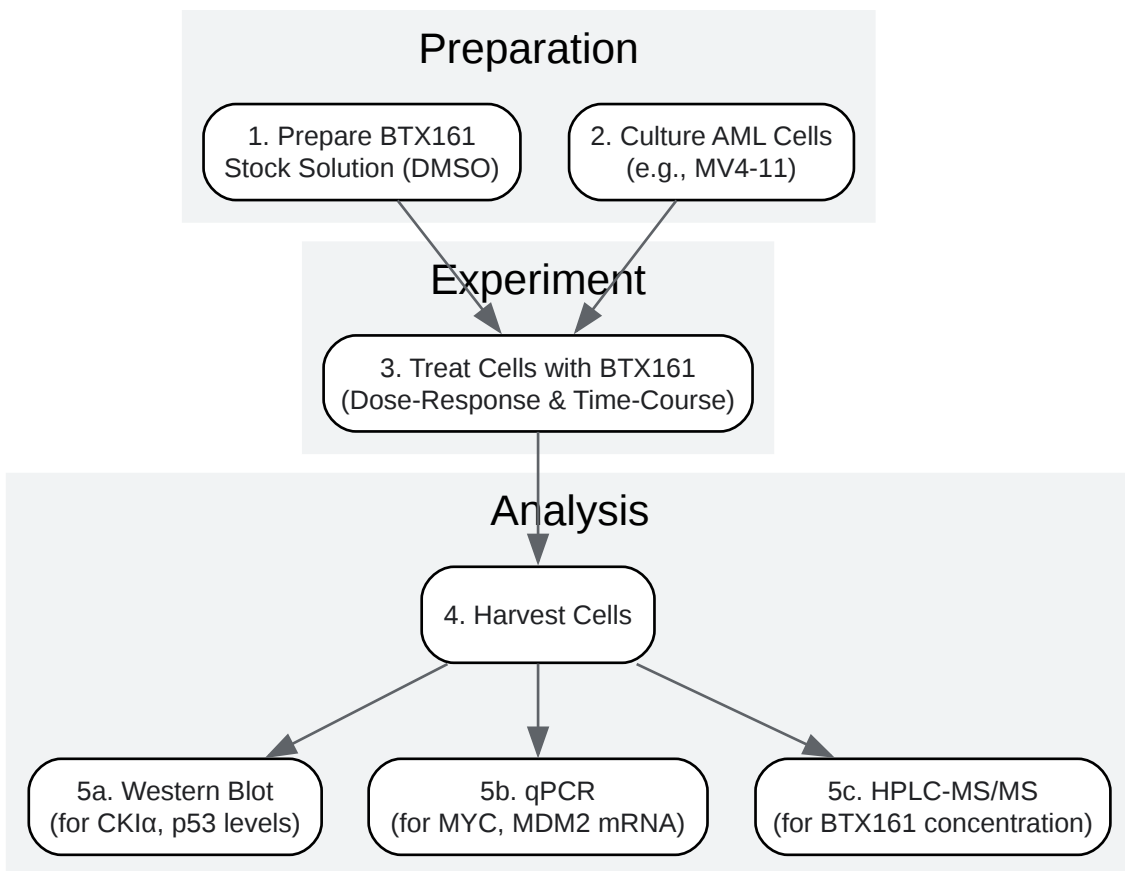
Note: Specific degradation kinetics data such as half-life ($t_{1/2}$) in solution or plasma are not readily available in the public domain. Researchers should empirically determine the stability of **BTX161** under their specific experimental conditions.

Visualized Workflows and Pathways

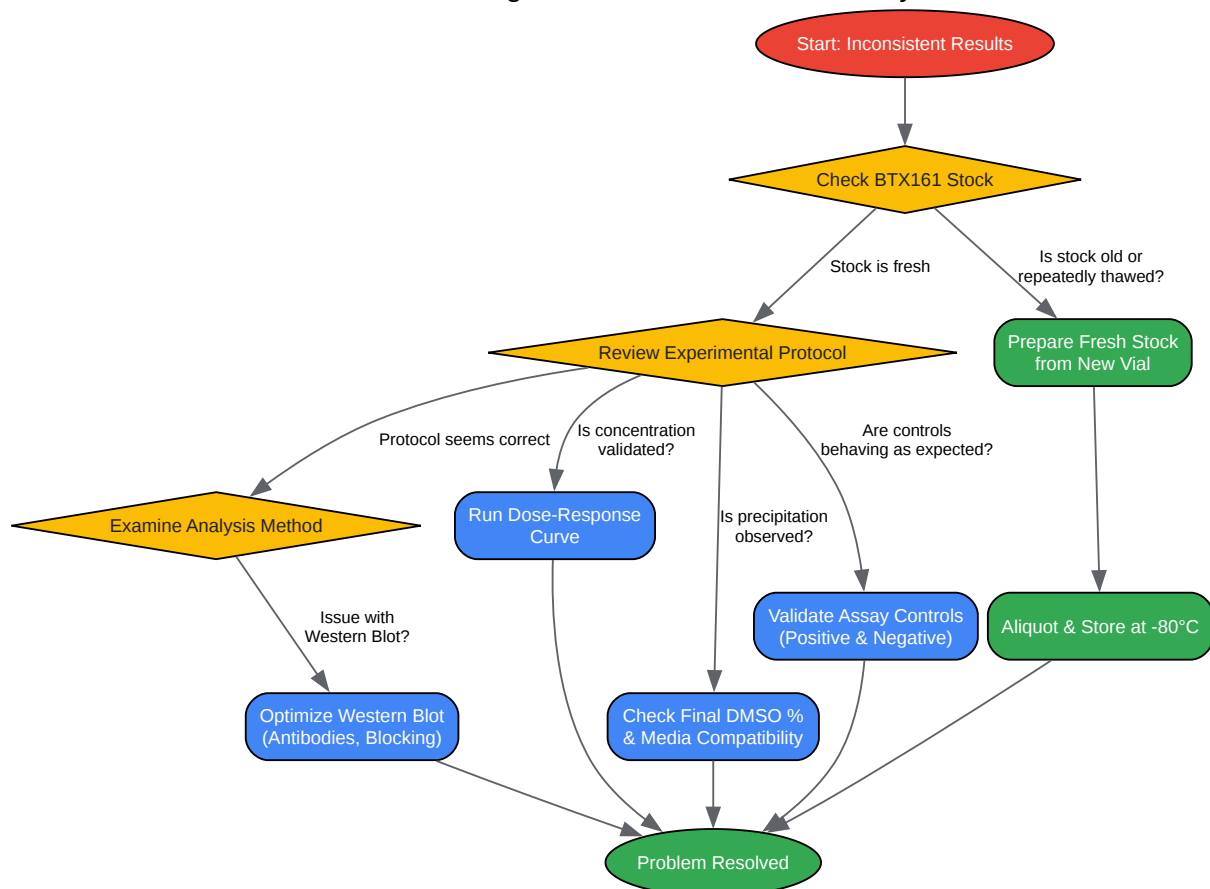
BTX161 Signaling Pathway



Workflow for Assessing BTX161 Activity



Troubleshooting: Inconsistent BTX161 Activity



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References

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- 2. Small Molecules Co-targeting CKI α and the Transcriptional Kinases CDK7/9 Control AML in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
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